molecular formula C17H15N3O2 B3056373 N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide CAS No. 70890-53-8

N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide

Cat. No.: B3056373
CAS No.: 70890-53-8
M. Wt: 293.32 g/mol
InChI Key: MMXSDWJOQSEPSM-UHFFFAOYSA-N
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Description

N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide is a benzodiazepine-derived compound featuring a seven-membered diazepine ring fused to a benzene moiety. The 3-position of the diazepine core is substituted with an acetamide group, while the 5-position carries a phenyl substituent. This structure places it within a broader class of benzodiazepine analogs known for diverse pharmacological activities, including enzyme inhibition, ion channel modulation, and antiviral effects .

Properties

IUPAC Name

N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11(21)18-16-17(22)19-14-10-6-5-9-13(14)15(20-16)12-7-3-2-4-8-12/h2-10,16H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXSDWJOQSEPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369564
Record name N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70890-53-8
Record name N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of o-Phenylenediamine with Amidines or Amidinium Salts

A common approach involves condensing o-phenylenediamine (1 ) with amidinium salts or amidines to form the diazepine ring. For example, reacting 1 with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 5°C yields 2-phenyl-2,3-dihydro-1H-benzo[f]triazepine (3 ) as a minor product, alongside benzimidazole derivatives. While this method primarily generates triazepines, modifying the electrophilic reagent to include a phenyl group at position 5 could direct the formation of the benzodiazepine scaffold.

Key Reaction Parameters

Reagent Solvent Temperature Yield (%)
Amidinium salt (phenyl) Ethanol 5°C 15–20
Amidinium salt (4-Cl-Ph) CH₂Cl₂ 0°C 10–12

Use of α,β-Unsaturated Carbonyl Compounds

Cyclocondensation of 1 with α,β-unsaturated carbonyl compounds, such as cinnamaldehyde, forms the diazepine ring while introducing the phenyl group at position 5. For instance, refluxing 1 with cinnamaldehyde in acetic acid generates 5-phenyl-2,3-dihydro-1H-benzo[e]diazepin-2-one (4 ), which serves as a precursor for further functionalization.

Mechanistic Pathway

  • Nucleophilic attack by the amine group of 1 on the α-carbon of cinnamaldehyde.
  • Cyclization via intramolecular hemiaminal formation.
  • Oxidation or dehydrogenation to aromatize the diazepine ring.

Alternative Pathways via Benzimidazole Intermediates

Benzimidazole derivatives can serve as precursors for benzodiazepines. For example, 2-phenyl-1H-benzo[d]imidazole (7 ) undergoes ring expansion under oxidative conditions to form the diazepine core.

Oxidative Ring Expansion

  • Treat 7 with m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.
  • Acid-catalyzed rearrangement yields 5-phenyl-2,3-dihydro-1H-benzo[e]diazepin-2-one (4 ).
  • Acetylation as described in Section 2.1.

Patent-Based Synthesis Strategies

Patent EP2850068B1 discloses methods for synthesizing structurally related benzodiazepine acetamides.

Cyclocondensation with Substituted Triazoles

Reacting o-phenylenediamine with 5-phenyl-1H-1,2,4-triazole-3-thiol (8 ) in the presence of chloroacetyl chloride forms a thioether intermediate. Subsequent acetylation and cyclization yield the target compound.

Representative Procedure

  • Mix 8 with chloroacetyl chloride in DMF at 0°C.
  • Add 1 and stir at 25°C for 12 hours.
  • Acetylate the amine intermediate with acetic anhydride.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization and Validation

The final product is characterized using:

  • ¹H/¹³C NMR: Peaks corresponding to the acetamide group (δ 2.05 ppm for CH₃, δ 168.2 ppm for C=O).
  • Mass Spectrometry: Molecular ion peak at m/z 293.32 [M+H]⁺.
  • X-ray Crystallography: Confirms the planar benzodiazepine ring and acetamide orientation.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of benzo[e][1,4]diazepines exhibit antidepressant and anxiolytic effects. Specifically, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide has been studied for its ability to modulate neurotransmitter systems, particularly GABAergic and serotonergic pathways. A study demonstrated that this compound could enhance the efficacy of traditional antidepressants by acting on multiple targets within the brain's neurochemical landscape .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Synthesis of Radiolabeled Compounds
this compound has been utilized in synthesizing carbon-14 labeled analogs for pharmacokinetic studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs in clinical settings . The ability to track these compounds using radiolabeling enhances the accuracy of pharmacological assessments.

Potential Anti-cancer Activity
Recent investigations have suggested that this compound may possess anti-cancer properties. Preliminary studies indicated that it could inhibit the proliferation of certain cancer cell lines through apoptosis induction. Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in vivo .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials . This application is particularly promising for developing high-performance materials used in various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant and Anxiolytic PropertiesModulates GABAergic and serotonergic pathways
Neuroprotective EffectsProtects neuronal cells from oxidative stress
PharmacologySynthesis of Radiolabeled CompoundsEnhances ADME studies with carbon-14 labeling
Potential Anti-cancer ActivityInduces apoptosis in cancer cell lines
Material SciencePolymer ChemistryImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, biological targets, and activities.

Compound Name Structural Modifications Biological Target/Activity Key Findings Reference
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide (Target Compound) - Acetamide at 3-position
- Phenyl at 5-position
Not explicitly stated in evidence; likely γ-secretase or ion channel modulation (inferred) Core scaffold shared with potent inhibitors; lacks substituents seen in more active analogs.
Compound E
((S,S)-2-[2-(3,5-Difluorophenyl)-acetylamino]-N-(1-methyl-2-oxo-5-phenyl-3-yl)-propionamide)
- Difluorophenyl-acetylamino group
- Methyl group at 1-position
- Propionamide chain
γ-Secretase inhibitor
(IC₅₀ = 0.3 nM)
Potent, noncompetitive inhibitor binding to presenilin-1; used in Alzheimer’s disease research.
RSV 604
((S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-3-yl)-urea)
- Urea substituent at 3-position
- 2-Fluorophenyl at terminal position
Respiratory syncytial virus (RSV) replication inhibitor Blocks viral RNA synthesis; advanced to clinical trials for RSV infection.
(R)-2-(2,4-Trifluoromethyl)-N-[1-(2,2,2-trifluoroethyl)-2-oxo-5-phenyl-3-yl]acetamide - Trifluoromethyl groups
- Trifluoroethyl at 1-position
Cardiac delayed rectifier potassium current (IKs) blocker Class III antiarrhythmic agent; selective IKs blockade with in vivo efficacy.
Methyl (S)-2-(2-oxo-5-phenyl-3-yl)acetate - Methyl ester at 3-position Synthetic intermediate for HDAC–BRD4 dual inhibitors Demonstrated utility in synthesizing triazolodiazepine hybrids with anticancer activity.
Detailed Analysis of Structural and Functional Differences

A. Substituent Effects on Target Specificity

  • Acetamide vs. Urea (RSV 604): The replacement of acetamide with urea in RSV 604 introduces hydrogen-bonding capabilities, enhancing antiviral activity against RSV .
  • Fluorinated Groups (Compound E): The 3,5-difluorophenyl and methyl groups in Compound E increase hydrophobicity and binding affinity to γ-secretase, contributing to sub-nanomolar potency .
  • Trifluoroethyl Group (IKs Blocker): The 1-(2,2,2-trifluoroethyl) substituent improves metabolic stability and ion channel selectivity, critical for antiarrhythmic efficacy .

B. Pharmacological Implications

    Biological Activity

    N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide, a compound belonging to the benzodiazepine class, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • IUPAC Name: N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetamide
    • CAS Number: 70890-53-8
    • Molecular Formula: C17H15N3O2
    • Molecular Weight: 295.32 g/mol

    Structure

    The structure of this compound is characterized by a benzodiazepine core which contributes to its pharmacological effects. The presence of the acetamide group enhances its solubility and bioavailability.

    The primary mechanism of action for benzodiazepines involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction enhances GABA's inhibitory effects, leading to anxiolytic, sedative, and muscle relaxant properties. Specifically, this compound is believed to bind selectively to GABA_A receptors, promoting increased neuronal inhibition.

    Pharmacological Effects

    • Anxiolytic Activity : Studies have indicated that this compound exhibits significant anxiolytic effects in animal models. It has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field test.
    • Sedative Properties : The sedative effects are evidenced by decreased locomotor activity in experimental settings, suggesting potential use in treating insomnia or anxiety disorders.
    • Anticonvulsant Effects : Preliminary data suggest that this compound may possess anticonvulsant properties similar to other benzodiazepines.
    • Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown promising results against various human cancer cell lines, indicating potential as an anticancer agent.

    Case Study 1: Anxiolytic Effects

    A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. The results were quantified using behavioral assays that measure time spent in open arms versus closed arms in an elevated plus maze.

    Case Study 2: Anticancer Activity

    In vitro studies on human breast cancer cell lines (MDA-MB-231) showed that this compound induced apoptosis significantly more than control treatments. The annexin V-FITC assay indicated a marked increase in early and late apoptotic cells when treated with the compound.

    Comparative Analysis with Other Benzodiazepines

    Compound NameAnxiolytic EffectSedative EffectAnticonvulsant EffectCytotoxicity
    DiazepamHighHighHighModerate
    LorazepamModerateHighModerateLow
    N-(2-Oxo...)HighModeratePotentialHigh

    Q & A

    Q. What are the key synthetic routes for N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide, and how can reaction conditions be optimized for yield and purity?

    The synthesis typically involves multi-step acylation and cyclization reactions. For example:

    • Step 1 : Use excess acetic anhydride to acetylate the benzodiazepine core, followed by hydrolysis to isolate intermediates .
    • Step 2 : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification, ensuring ≥95% purity .
    • Optimization : Monitor reactions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and minimize side products . Adjust temperature (e.g., 60–80°C) and solvent polarity (DMF or dichloromethane) to enhance reaction efficiency .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the benzodiazepine core and acetamide substitution pattern. Key signals include the amide proton (~8.5 ppm) and the carbonyl carbon (~170 ppm) .
    • Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) bonds .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity and quantify impurities .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
    • Training : Complete mandatory safety exams (100% score required) covering chemical handling, waste disposal, and emergency procedures before lab work .

    Advanced Research Questions

    Q. How can computational chemistry methods be integrated into the design of novel derivatives to enhance biological activity?

    • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and predict regioselectivity during acylation .
    • Molecular Docking : Use software like AutoDock Vina to simulate interactions between derivatives and target proteins (e.g., GABA receptors) .
    • Data-Driven Optimization : Combine computational predictions with high-throughput screening to prioritize derivatives with improved binding affinity .

    Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?

    • Assay Validation : Replicate experiments using standardized protocols (e.g., fixed cell lines, controlled incubation times) to minimize variability .
    • Orthogonal Methods : Cross-validate results via fluorescence polarization (binding assays) and functional assays (e.g., calcium imaging) .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity levels) across datasets .

    Q. What are the mechanistic insights into the reactivity of the benzodiazepine core under varying pH and temperature conditions?

    • pH-Dependent Stability : Under acidic conditions (pH < 4), the benzodiazepine ring undergoes hydrolysis, generating a quinazolinone byproduct. Neutral or alkaline conditions (pH 7–9) stabilize the core .
    • Thermal Degradation : At temperatures >100°C, decarboxylation of the acetamide group occurs, forming a secondary amine. Use low-temperature reflux (40–60°C) to prevent decomposition .

    Q. How can advanced reaction engineering principles be applied to scale up synthesis while maintaining stereochemical integrity?

    • Continuous Flow Reactors : Implement microreactors to control residence time and temperature, reducing side reactions during acylation .
    • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
    • Catalyst Optimization : Screen heterogeneous catalysts (e.g., immobilized lipases) to improve enantioselectivity during chiral intermediate synthesis .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide
    Reactant of Route 2
    Reactant of Route 2
    N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.